molecular formula C13H24N2O B2878316 Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-46-9

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B2878316
CAS No.: 626209-46-9
M. Wt: 224.348
InChI Key: LTTZZFLHFAMTIU-UHFFFAOYSA-N
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Description

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a cyclohexene ring, a morpholine ring, and an amine group

Scientific Research Applications

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of cyclohex-3-enylmethyl bromide, which is then reacted with 2-(morpholin-4-yl)ethanamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Secondary or tertiary amines.

Mechanism of Action

The mechanism of action of Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.

    Morpholin-4-yl-ethylamine: Does not have the cyclohexene ring, which limits its structural diversity.

    Cyclohex-3-enylmethylamine: Similar structure but lacks the morpholine ring, reducing its potential interactions with biological targets.

Uniqueness

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is unique due to the presence of both the cyclohexene and morpholine rings, which provide a combination of hydrophobic and hydrophilic properties

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-2-morpholin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-2,13-14H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTZZFLHFAMTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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